molecular formula C19H18BrN3O4S2 B2765574 N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922129-41-7

N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2765574
CAS RN: 922129-41-7
M. Wt: 496.39
InChI Key: KPENNJIRDACJSG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18BrN3O4S2 and its molecular weight is 496.39. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-methylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

One study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. This research synthesized derivatives through reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. The synthesized compounds were tested for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Photodynamic Therapy for Cancer

Another investigation involved synthesizing new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which exhibited high singlet oxygen quantum yields. These properties make the phthalocyanine suitable for photodynamic therapy applications, potentially treating cancer (Pişkin et al., 2020).

Anticonvulsant Agents

Research into azoles incorporating a sulfonamide moiety synthesized compounds for evaluation as anticonvulsant agents. Among these, certain derivatives showed significant anticonvulsive effects, highlighting the chemical's potential in developing new treatments for convulsion (Farag et al., 2012).

Anticancer and Antiviral Activities

A study on 2-pyrazoline-substituted 4-thiazolidinones, synthesized from derivatives including a thiazolylsulfonamide moiety, evaluated their anticancer and antiviral activities. Certain compounds demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe virus, indicating potential therapeutic applications (Havrylyuk et al., 2013).

Enzyme Inhibition for Medical Applications

Another study synthesized sulfonamides with benzodioxane and acetamide moieties, testing them as enzyme inhibitors against α-glucosidase and acetylcholinesterase. These compounds exhibited substantial inhibitory activity, suggesting applications in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4S2/c1-12-9-13(20)3-8-17(12)22-18(24)10-14-11-28-19(21-14)23-29(25,26)16-6-4-15(27-2)5-7-16/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPENNJIRDACJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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